molecular formula C32H65NO3 B014455 N-(tetradecanoyl)-sphinganine CAS No. 61389-70-6

N-(tetradecanoyl)-sphinganine

Cat. No.: B014455
CAS No.: 61389-70-6
M. Wt: 511.9 g/mol
InChI Key: UDTSZXVRDXQARY-IOWSJCHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.
Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).
N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).

Biological Activity

N-(tetradecanoyl)-sphinganine, also known as N-tetradecanoylsphinganine or myristoylsphingosine, is a member of the sphingolipid family, specifically classified as a ceramide. This compound exhibits significant biological activity, influencing various cellular processes and pathways. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C32H65NO3C_{32}H_{65}NO_3 and is characterized by a long-chain fatty acid (tetradecanoic acid) attached to a sphingoid base. Its structure allows it to integrate into cellular membranes and participate in signaling pathways.

1. Cell Signaling

This compound plays a crucial role in cell signaling pathways, particularly in apoptosis and cell growth regulation. It has been shown to activate various kinases, including:

  • Casein Kinase : Involved in multiple signaling pathways that regulate cell cycle progression.
  • EGF-Receptor Tyrosine Kinase : Implicated in cellular responses to growth factors.
  • Phospholipase D : Participates in the hydrolysis of phospholipids, generating bioactive lipids that mediate signaling events .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit certain enzymes such as:

  • RNA Primase : Involved in RNA synthesis during DNA replication.
  • Monoacylglycerol Acyltransferase : Plays a role in lipid metabolism .

These inhibitory effects suggest potential applications in regulating metabolic diseases and cancer.

Study 1: Impact on Cancer Cell Proliferation

A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells, demonstrating its potential as an anti-cancer agent. The mechanism involved the activation of stress-activated protein kinases (SAPKs), leading to increased expression of pro-apoptotic factors .

Study 2: Role in Inflammation

Another study investigated the role of this compound in inflammatory responses. It was shown to modulate cytokine production in macrophages, reducing the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

Biological ActivityMechanism of ActionImplications
Cell SignalingActivates kinases (e.g., Casein Kinase)Regulates cell growth and apoptosis
Enzyme InhibitionInhibits RNA Primase and Monoacylglycerol AcyltransferasePotential use in cancer therapy
Anti-inflammatory EffectsModulates cytokine productionTherapeutic potential in inflammation

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It can be produced from ceramide through hydrolysis and is also a precursor for more complex sphingolipids. Understanding these pathways is crucial for developing interventions targeting metabolic disorders.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTSZXVRDXQARY-IOWSJCHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H65NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437370
Record name C14 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/14:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61389-70-6
Record name C14-Dihydroceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61389-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C14 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tetradecanoyl)-sphinganine
Reactant of Route 2
Reactant of Route 2
N-(tetradecanoyl)-sphinganine
Reactant of Route 3
Reactant of Route 3
N-(tetradecanoyl)-sphinganine
Reactant of Route 4
N-(tetradecanoyl)-sphinganine
Reactant of Route 5
N-(tetradecanoyl)-sphinganine
Reactant of Route 6
Reactant of Route 6
N-(tetradecanoyl)-sphinganine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.